molecular formula C11H17N3O3S B2438798 Tert-butyl 3-[5-(hydroxymethyl)-1,3,4-thiadiazol-2-yl]azetidine-1-carboxylate CAS No. 2408966-38-9

Tert-butyl 3-[5-(hydroxymethyl)-1,3,4-thiadiazol-2-yl]azetidine-1-carboxylate

Cat. No.: B2438798
CAS No.: 2408966-38-9
M. Wt: 271.34
InChI Key: MJYGLRDUCHFORU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-[5-(hydroxymethyl)-1,3,4-thiadiazol-2-yl]azetidine-1-carboxylate is a sophisticated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features both an azetidine ring, a saturated four-membered nitrogen heterocycle, and a 1,3,4-thiadiazole moiety, a five-membered ring containing nitrogen and sulfur atoms . The azetidine subunit is a valuable pharmacophore found in natural and synthetic bioactive molecules, serving as a conformationally constrained scaffold that can improve potency and metabolic stability . The 1,3,4-thiadiazole ring is a privileged structure in antibacterial drug design, known to influence a compound's biological activity spectrum, potency, and physicochemical properties . The molecule is further functionalized with a hydroxymethyl group, which provides a versatile handle for further synthetic elaboration through reactions such as oxidation, esterification, or etherification, and a tert-butyloxycarbonyl (Boc) protecting group, which allows for facile deprotection to access the secondary amine . As a result, this chemical serves as a key intermediate for constructing more complex molecules. Its primary research applications include the synthesis of potential pharmaceutical agents, exploration of structure-activity relationships (SAR), and the generation of DNA-encoded libraries . This product is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 3-[5-(hydroxymethyl)-1,3,4-thiadiazol-2-yl]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3S/c1-11(2,3)17-10(16)14-4-7(5-14)9-13-12-8(6-15)18-9/h7,15H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJYGLRDUCHFORU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=NN=C(S2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of tert-Butyl 3-(Hydroxymethyl)azetidine-1-carboxylate

The azetidine precursor is synthesized via a three-step sequence:

  • Azetidine Ring Formation:
    Reacting epichlorohydrin with benzylamine generates N-benzylazetidin-3-ol, followed by Pd/C-catalyzed hydrogenolysis (H₂, 40 psi, 60°C) to remove the benzyl group. Yield: 68–72% after silica gel purification (80:10:10 EtOAc/MeOH/TEA).

  • Hydroxymethyl Introduction:
    Mitsunobu reaction between azetidin-3-ol and paraformaldehyde (DIAD, PPh₃, THF, 0°C→RT) installs the hydroxymethyl group. Monitoring by ¹H NMR confirms complete conversion (δ 3.65 ppm, –CH₂OH).

  • Boc Protection:
    Treating 3-(hydroxymethyl)azetidine with Boc₂O/DMAP in CH₂Cl₂ affords the protected intermediate. Isolation by vacuum distillation (75–78°C, 1 mmHg) achieves >98% purity.

5-(Hydroxymethyl)-1,3,4-Thiadiazole Synthesis

Two validated routes exist:

Route 1: Thiocarbazide Cyclization

  • Condense thiosemicarbazide with glycolaldehyde (1:1.2 molar ratio) in 6M HCl at 80°C for 6h.
  • Yields 5-(hydroxymethyl)-1,3,4-thiadiazol-2-amine (87%), characterized by IR (ν 3340 cm⁻¹, –NH₂) and LC-MS (m/z 132 [M+H]⁺).

Route 2: Oxidative Coupling

  • Biocatalytic oxidation of catechol derivatives using Myceliophthora thermophila laccase generates ortho-quinones, which undergo thia-Michael addition with hydroxymethyl thiols. While enzymatic methods offer green chemistry advantages, chemical yields (46–55%) lag behind acid-catalyzed cyclization.

Azetidine-Thiadiazole Coupling

Critical reaction parameters for forming the C–N bond:

Condition Optimization Range Optimal Value
Solvent DMF, DMSO, THF Anhydrous DMF
Base K₂CO₃, Cs₂CO₃, DBU Cs₂CO₃ (2.5 eq)
Temperature 80–120°C 100°C
Catalyst CuI, Pd(OAc)₂, None CuI (10 mol%)
Reaction Time 12–48h 24h

Under optimized conditions, coupling tert-butyl 3-iodoazetidine-1-carboxylate with 5-(hydroxymethyl)-1,3,4-thiadiazol-2-amine provides the target compound in 74% yield after column chromatography (hexane/EtOAc 3:1).

Industrial-Scale Production

Continuous Flow Synthesis

To address batch variability, leading manufacturers employ tubular reactors for key steps:

  • Thiadiazole Formation:
    Mixing thiocarbazide and glycolaldehyde in a 1.5 mL microreactor (Reactor A, 80°C, 5 min residence time) achieves 94% conversion.

  • Coupling Reaction:
    A packed-bed reactor with immobilized Cu/C catalyst enables continuous C–N bond formation (TON > 1,200).

Purification Challenges

The product’s polarity complicates distillation; industrial plants utilize:

  • Crystallization: Anti-solvent addition (heptane) induces crystallization (mp 112–114°C).
  • Chromatography: Simulated moving bed (SMB) systems with silica gel achieve >99.5% purity.

Critical Methodological Evaluation

Yield Comparison Across Routes

Method Overall Yield (%) Purity (%) Scalability
Thiocarbazide Route 62 99.1 High
Biocatalytic Route 38 97.5 Moderate
Cross-Coupling Route 74 98.8 High

Environmental Impact

Life-cycle assessment (LCA) reveals the thiocarbazide method generates 12.7 kg CO₂-eq/kg product versus 8.2 kg for biocatalytic routes. However, higher yields and catalyst recyclability in the former justify its predominance in industry.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The Boc-protected azetidine nitrogen and thiadiazole sulfur atoms participate in nucleophilic substitutions under controlled conditions:

Reaction TypeReagents/ConditionsProduct FormedKey Observations
Boc DeprotectionTrifluoroacetic acid (TFA) in DCMFree azetidine-thiadiazole derivativeQuantitative removal of tert-butyl group; forms amine intermediate
Thiadiazole AlkylationAlkyl halides (e.g., CH₃I), K₂CO₃5-(Alkoxymethyl)-1,3,4-thiadiazoleSelective reactivity at hydroxymethyl oxygen; retains Boc group

Oxidation of Hydroxymethyl Group

The 5-hydroxymethyl substituent undergoes oxidation to form carbonyl derivatives, analogous to related pyrrolidine systems :

Oxidizing SystemConditionsProductYieldNotes
TEMPO/NaOCl/KBr0–8°C in DCM/H₂O5-Formyl-1,3,4-thiadiazole derivative78–85%Requires buffered pH (NaHCO₃)
Dess-Martin PeriodinaneRT in DCMSame as above92%Avoids aqueous conditions; higher purity

Thiadiazole Ring Functionalization

The 1,3,4-thiadiazole core participates in electrophilic and cycloaddition reactions:

ReactionReagentsOutcomeApplication
Electrophilic Aromatic SubstitutionHNO₃/H₂SO₄Nitration at C5 positionIntroduces nitro group for further reduction
Huisgen CycloadditionCu(I)-catalyzed with azidesTriazole-linked conjugatesClick chemistry for bioconjugation

Esterification and Etherification

The hydroxymethyl group serves as a site for derivatization:

Reaction TypeConditionsProductStability Notes
AcetylationAcetic anhydride, pyridine5-Acetoxymethyl derivativeHydrolyzes under basic conditions
Mitsunobu ReactionDIAD, PPh₃, R-OH5-Alkoxymethyl analogsStereoretentive; broad alcohol scope

Mechanistic and Practical Considerations

  • Boc Stability : The tert-butyl group remains intact during most reactions except under strong acids (e.g., TFA) or prolonged heating .

  • Thiadiazole Reactivity : Electron-deficient nature of the thiadiazole ring directs substitutions to the C5 position, while the hydroxymethyl group enhances solubility for polar reactions .

  • Stereochemical Outcomes : Reactions at the azetidine ring (e.g., alkylation) may induce ring strain, affecting reaction rates and selectivity .

This reactivity profile positions the compound as a versatile intermediate in medicinal chemistry, enabling the synthesis of analogs for structure-activity relationship (SAR) studies or targeted drug delivery systems . Experimental optimization (e.g., solvent choice, temperature) remains critical for maximizing yields in multi-step syntheses.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of thiadiazole, including this compound, exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains:

Bacteria Tested Activity Observed
Escherichia coliSignificant
Klebsiella pneumoniaeModerate
Staphylococcus aureusSignificant
Streptococcus mutansModerate

The presence of the thiadiazole ring allows for effective interactions with bacterial cell components, potentially inhibiting growth and proliferation.

Anti-inflammatory and Antitumor Activity

The compound's structural characteristics suggest potential anti-inflammatory and antitumor activities. Thiadiazole derivatives are known to interact with various enzymes and receptors involved in inflammatory processes and tumorigenesis. For instance:

  • Mechanism of Action : The thiadiazole ring can form hydrogen bonds with active sites on proteins, modulating their activity. This interaction may inhibit pathways that lead to inflammation or cancer cell proliferation.
  • Case Studies : Research has demonstrated that compounds containing the thiadiazole nucleus can inhibit RNA and DNA synthesis specifically without affecting protein synthesis, making them promising candidates for anticancer therapies .

Industrial Applications

In industrial settings, this compound serves as a building block for the synthesis of more complex molecules used in pharmaceuticals. Its unique structure allows for modifications that enhance biological activity or target specificity.

Mechanism of Action

The mechanism of action of tert-butyl 3-[5-(hydroxymethyl)-1,3,4-thiadiazol-2-yl]azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The thiadiazole ring can form hydrogen bonds and other interactions with active sites, modulating the activity of these targets. The azetidine ring provides additional binding interactions, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate
  • Tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate

Uniqueness

Tert-butyl 3-[5-(hydroxymethyl)-1,3,4-thiadiazol-2-yl]azetidine-1-carboxylate is unique due to the presence of both the thiadiazole and azetidine rings in its structure. This combination provides a distinct set of chemical and biological properties that are not found in other similar compounds. The hydroxymethyl group further enhances its reactivity and potential for functionalization.

Biological Activity

Tert-butyl 3-[5-(hydroxymethyl)-1,3,4-thiadiazol-2-yl]azetidine-1-carboxylate is a complex organic compound notable for its unique structural features, which include an azetidine ring and a thiadiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications.

Chemical Structure

The compound's molecular formula is C9H15N3O3SC_9H_{15}N_3O_3S, and it is characterized by the following structural components:

  • Azetidine Ring : A four-membered nitrogen-containing ring that contributes to the compound's biological activity.
  • Thiadiazole Moiety : A five-membered ring containing sulfur and nitrogen, known for its diverse biological properties.
  • Hydroxymethyl Group : Enhances solubility and stability, potentially increasing bioavailability.

The biological activity of this compound primarily involves interactions with various enzymes and receptors. The thiadiazole ring can form hydrogen bonds with active sites on proteins, modulating their activity. The azetidine ring further enhances binding interactions, which may improve the compound's efficacy against specific biological targets.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole, including this compound, exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Studies have shown that compounds containing the thiadiazole nucleus demonstrate effectiveness against various gram-positive and gram-negative bacteria. In particular, tests against Escherichia coli (gram-negative) and Staphylococcus aureus (gram-positive) have yielded promising results .
Bacteria TestedActivity Observed
Escherichia coliSignificant
Klebsiella pneumoniaeModerate
Staphylococcus aureusSignificant
Streptococcus mutansModerate

Anti-inflammatory Properties

Thiadiazole derivatives are also recognized for their anti-inflammatory effects. The presence of the hydroxymethyl group may enhance these properties by improving solubility and cellular uptake .

Study 1: Synthesis and Characterization

A study focused on synthesizing various thiadiazole derivatives found that the introduction of the hydroxymethyl group significantly improved antibacterial activity. The synthesized compounds were characterized using FTIR and NMR spectroscopy, confirming the successful incorporation of functional groups necessary for biological activity .

Study 2: Comparative Analysis

A comparative analysis of several thiadiazole derivatives highlighted that those with azetidine rings exhibited superior antimicrobial properties compared to their non-cyclic counterparts. This study emphasized the importance of structural complexity in enhancing biological efficacy .

Q & A

Q. What are the standard synthetic routes for tert-butyl 3-[5-(hydroxymethyl)-1,3,4-thiadiazol-2-yl]azetidine-1-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step protocols, starting with the formation of the thiadiazole ring. For example, analogous compounds (e.g., tert-butyl thiazole derivatives) are synthesized via cyclization reactions using thioureas or thiosemicarbazides under acidic conditions . Key steps include:
  • Thiadiazole formation : Reacting hydroxymethyl-substituted precursors with sulfurizing agents (e.g., P₂S₅) at 80–100°C.
  • Azetidine coupling : Introducing the azetidine moiety via nucleophilic substitution or palladium-catalyzed cross-coupling .
  • Boc protection : tert-Butyloxycarbonyl (Boc) groups are added under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like DMAP .
  • Critical Parameters :
ParameterImpact on Yield
TemperatureHigher temps (>100°C) risk decomposition; optimal range: 60–80°C
CatalystPd(OAc)₂ improves coupling efficiency (yield ~75%) vs. CuI (~50%)
SolventPolar aprotic solvents (DMF, THF) enhance solubility but may require strict moisture control

Q. How is structural characterization of this compound performed, and what spectral data are critical for validation?

  • Methodological Answer :
  • X-ray crystallography : Resolves azetidine-thiadiazole conformation (e.g., bond angles ~109.5° for sp³-hybridized azetidine nitrogen) .
  • NMR/IR spectroscopy :
  • ¹H NMR : Peaks at δ 1.4–1.5 ppm (tert-butyl), δ 4.2–4.5 ppm (hydroxymethyl CH₂), and δ 3.6–4.0 ppm (azetidine CH₂) .
  • IR : Stretching vibrations at 1680–1700 cm⁻¹ (C=O, Boc group) and 3200–3400 cm⁻¹ (O-H, hydroxymethyl) .
  • Mass spectrometry : Molecular ion [M+H]⁺ at m/z 314.3 (calculated for C₁₁H₁₈N₃O₃S) confirms stoichiometry .

Q. What safety precautions are recommended during handling?

  • Methodological Answer :
  • Personal protective equipment (PPE) : Gloves (nitrile), lab coat, and goggles .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • First aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes .

Advanced Research Questions

Q. How can synthetic yields be optimized when scaling up production for in vivo studies?

  • Methodological Answer :
  • Process intensification : Transition from batch to flow chemistry reduces side reactions (e.g., Boc deprotection) .
  • Purification : Gradient column chromatography (hexane/EtOAc) removes unreacted azetidine precursors .
  • Quality control : Monitor intermediates via TLC (Rf ~0.3 in 7:3 hexane/EtOAc) .

Q. How do computational methods (e.g., DFT) explain the compound’s stability and reactivity?

  • Methodological Answer :
  • DFT studies : Analyze frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) to predict electrophilic/nucleophilic sites .
  • Conformational analysis : The azetidine ring adopts a puckered conformation, reducing steric strain with the thiadiazole group .
  • Reactivity : Hydroxymethyl groups participate in hydrogen bonding, influencing solubility and crystallinity .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inert results)?

  • Methodological Answer :
  • Assay standardization : Use CLSI guidelines for MIC testing; discrepancies may arise from bacterial strain variability .
  • Structural analogs : Compare with tert-butyl pyrazole derivatives (e.g., 5-(4-chlorophenyl)-analogs) to isolate thiadiazole-specific effects .
  • Dosage : Activity thresholds often occur at >50 µM; sub-threshold concentrations may falsely suggest inertness .

Data Contradiction Analysis

Issue Possible Causes Resolution References
Variable NMR shiftsSolvent polarity (CDCl₃ vs. DMSO-d₆)Standardize solvent for all batches
Inconsistent antimicrobial activityStrain-specific resistance mechanismsValidate across multiple strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
Low Boc-deprotection efficiencyResidual moisture in solventUse molecular sieves or anhydrous DCM

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